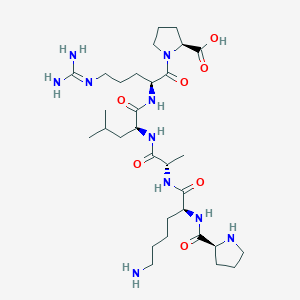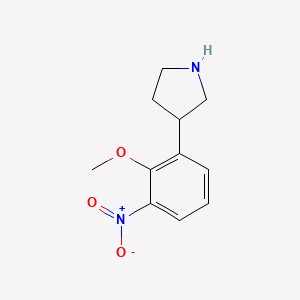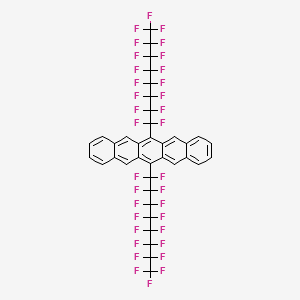
6,13-Bis(heptadecafluorooctyl)pentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis(heptadecafluorooctyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of heptadecafluorooctyl groups at the 6 and 13 positions enhances the compound’s solubility and stability, making it suitable for various advanced applications, particularly in organic thin-film transistors (OTFTs) and other electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(heptadecafluorooctyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with heptadecafluorooctyl groups. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,13-Bis(heptadecafluorooctyl)pentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentacenequinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
6,13-Bis(heptadecafluorooctyl)pentacene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Mecanismo De Acción
The mechanism by which 6,13-Bis(heptadecafluorooctyl)pentacene exerts its effects is primarily through its electronic properties. The heptadecafluorooctyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered thin films. These films exhibit high charge carrier mobility, making them suitable for use in electronic devices. The molecular targets and pathways involved include interactions with the gate dielectric and semiconductor interfaces in OTFTs, leading to efficient charge transport .
Comparación Con Compuestos Similares
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and stability, widely used in OTFTs.
6,13-Bis(arylalkynyl)pentacenes: These derivatives also exhibit enhanced solubility and stability, with applications in organic electronics.
Uniqueness: 6,13-Bis(heptadecafluorooctyl)pentacene stands out due to the presence of heptadecafluorooctyl groups, which provide superior solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .
Propiedades
Número CAS |
876517-48-5 |
|---|---|
Fórmula molecular |
C38H12F34 |
Peso molecular |
1114.4 g/mol |
Nombre IUPAC |
6,13-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)pentacene |
InChI |
InChI=1S/C38H12F34/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)21-17-9-13-5-1-2-6-14(13)10-18(17)22(20-12-16-8-4-3-7-15(16)11-19(20)21)24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-12H |
Clave InChI |
YGVIQVBVNUVZBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


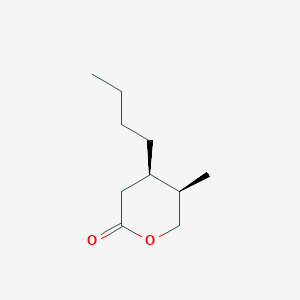
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
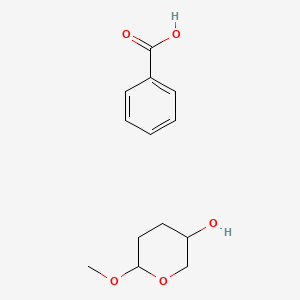
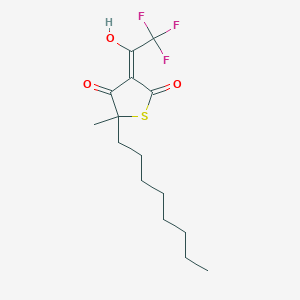
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

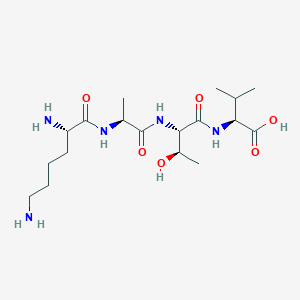
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
